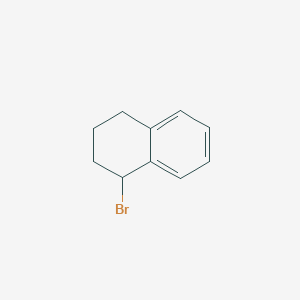

1-Bromo-1,2,3,4-tetrahydronaphthalene

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of compounds related to 1-Bromo-1,2,3,4-tetrahydronaphthalene has been studied using X-ray crystallographic techniques. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a metabolite of naphthalene, was determined, revealing a "twist-boat" conformation in the saturated carbon skeleton and variations in the epoxide ring due to steric effects .

Synthesis Analysis

Several methods have been developed to synthesize derivatives of tetrahydronaphthalene. Reductive debromination using tetrakis(dimethylamino)ethylene (TDAE) has been shown to produce 1,2,3,4-tetrahydronaphthalenes . Additionally, high-temperature bromination of tetralin has been used to synthesize 1,4-dibromo-1,2,3,4-tetrahydronaphthalene, which can be further modified to create various naphthalene derivatives . Quantum chemical studies have also substantiated the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene, leading to the synthesis of novel compounds .

Chemical Reactions Analysis

The reactivity of brominated tetrahydronaphthalene compounds has been explored in various contexts. For example, a formal [2 + 2 + 2] cycloaddition with 2-bromophenylboronic acid has been used to construct a multi-substituted dihydronaphthalene scaffold . The incorporation of an allene unit into 1,4-dihydronaphthalene has been studied, generating reactive intermediates and dimerization products . Furthermore, the conversion of bromo compounds to lithio derivatives has been described, providing access to a range of substituted chromenes and thiochromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives can be inferred from the molecular structure and synthesis methods. The "twist-boat" conformation suggests a certain rigidity in the molecule's structure, which could influence its reactivity and physical properties . The methods of synthesis, such as bromination and debromination reactions, indicate that these compounds can be modified to produce a variety of derivatives with different physical and chemical characteristics .

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Asymmetric Reformatsky Reactions

1-Bromo-1,2,3,4-tetrahydronaphthalene derivatives have been utilized in asymmetric Reformatsky reactions. Specifically, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, synthesized from naphthalene, served as a chiral auxiliary in these reactions, demonstrating the compound's utility in stereochemical control during synthesis (Orsini et al., 2005).

Reductive Debromination Processes

The compound has been involved in the development of reductive debromination methods. A study described the reductive debromination of 1,2-bis(bromomethyl)arenes to produce 1,2,3,4-tetrahydronaphthalenes, showcasing its role in chemical transformations (Nishiyama et al., 2005).

Bromination and Synthesis Studies

High-temperature bromination of tetralin (another name for 1,2,3,4-tetrahydronaphthalene) has been studied for efficient synthesis of brominated naphthalene derivatives, highlighting its importance in the synthesis of complex organic molecules (Çakmak et al., 2000).

Self-Assembly in Nanoarchitectures

The self-assembly behavior of 1,2,3,4-tetrahydronaphthalene molecules has been examined, revealing its potential in creating nanostructures like chiral pinwheel nanoarchitectures and herringbone arrangements. This study opens up avenues in nanotechnology and materials science (Silly et al., 2017).

Quantum Chemical Studies

Quantum chemical studies have been conducted to understand the regioselectivity of bromination in derivatives of 1,2,3,4-tetrahydronaphthalene. These studies are crucial for predicting and optimizing chemical reactions at the molecular level (Pankratov et al., 2004).

Physical Property Analysis

Research has been done on the physical propertiesof 1,2,3,4-tetrahydronaphthalene mixtures, such as their density, viscosity, and sound speed. These properties are essential for applications in material science and engineering, particularly in designing and understanding fluid systems (Prak & Lee, 2016).

Synthesis of Novel Compounds

1-Bromo-1,2,3,4-tetrahydronaphthalene is integral in synthesizing various novel compounds, including retinoids, which have potential therapeutic applications. The synthesis processes often involve complex reactions showcasing the compound's versatility in organic synthesis (Faul et al., 2001).

Photobromination and Dehydrogenation Studies

The compound plays a significant role in photobromination and dehydrogenation studies, contributing to our understanding of photochemical reactions. These studies are vital for developing photochemical synthesis methods (Zong et al., 2002).

Autoignition Research

1,2,3,4-Tetrahydronaphthalene has been studied for its autoignition properties at intermediate-to-high temperatures. Such research is crucial for understanding and improving combustion processes, particularly in the development of transportation fuels (Raza et al., 2020).

Exploration in Organic Chemistry

The compound is also used in creating complex organic structures, such as aryl-containing terpenoids. This showcases its utility in the field of organic chemistry, particularly in synthesizing biologically active molecules (Kukovinets et al., 2008).

Conjugate Addition Reactions

1,2,3,4-Tetrahydronaphthalene derivatives have been utilized in conjugate addition reactions with indoles and pyrroles. This reaction type is important in the synthesis of complex organic compounds, including pharmaceuticals (Malhotra et al., 2013).

Safety And Hazards

1-Bromo-1,2,3,4-tetrahydronaphthalene is a combustible liquid . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep cool . Dispose of contents/container to an approved waste disposal plant .

Eigenschaften

IUPAC Name |

1-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWBXZNNOYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560429 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,2,3,4-tetrahydronaphthalene | |

CAS RN |

75238-77-6 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.